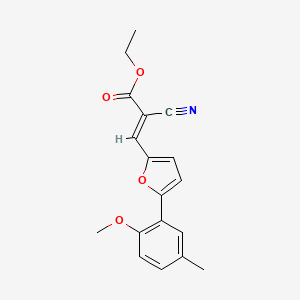
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate is an organic compound with the molecular formula C18H17NO4 This compound is characterized by the presence of a cyano group, a furan ring, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate typically involves the reaction of ethyl cyanoacetate with 5-(2-methoxy-5-methylphenyl)furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acrylate moiety can undergo Michael addition reactions with thiol groups in enzymes, leading to enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with diphenyl groups instead of the furan ring.
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethoxy group instead of the furan ring.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of the furan ring.
Uniqueness
Ethyl 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylate is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The furan ring also imparts distinct electronic properties compared to other similar compounds .
Propiedades
Número CAS |
853344-66-8 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-[5-(2-methoxy-5-methylphenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4/c1-4-22-18(20)13(11-19)10-14-6-8-17(23-14)15-9-12(2)5-7-16(15)21-3/h5-10H,4H2,1-3H3/b13-10+ |
Clave InChI |
FYVMXUTYVHSTBD-JLHYYAGUSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C)OC)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


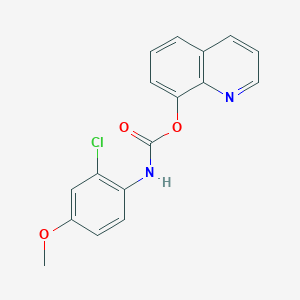
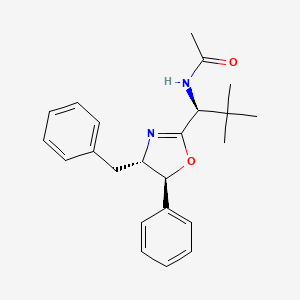


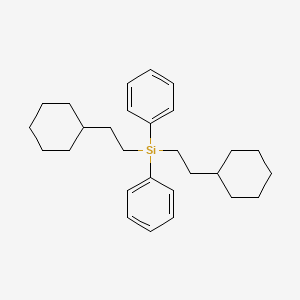
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

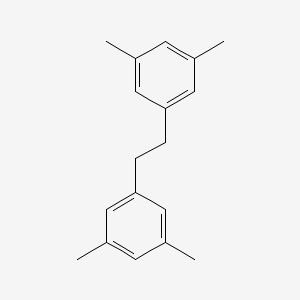
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
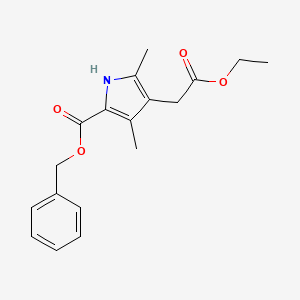

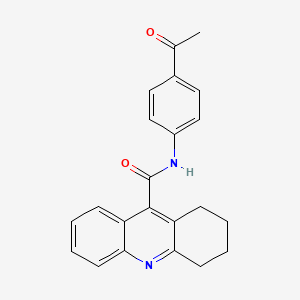
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)

